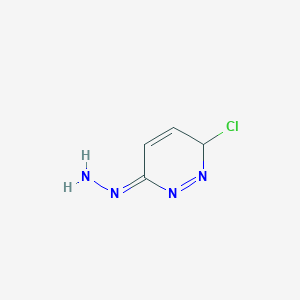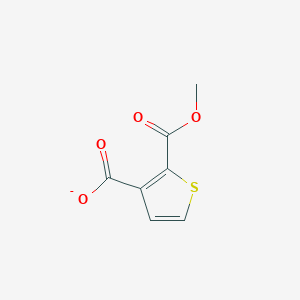
Loloatin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Loloatin B is a cyclic decapeptide antibiotic produced by certain strains of the bacterium Brevibacillus laterosporus. This compound has garnered significant interest due to its potent antimicrobial properties, particularly against gram-positive bacteria. This compound is part of a family of related compounds, including loloatins A, C, and D, which share similar structural features but differ in their specific amino acid sequences.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of loloatin B involves the assembly of a linear decapeptide followed by cyclization. The linear peptide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The coupling reactions are facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the linear peptide, cyclization is achieved using reagents like O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in a suitable solvent .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Brevibacillus laterosporus strains. The bacteria are cultured in nutrient-rich media, and the production of this compound is induced under specific conditions. The compound is then extracted from the culture broth using solvent extraction techniques and purified using chromatographic methods such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
Loloatin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to the formation of analogs with altered properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties compared to the parent compound .
科学的研究の応用
Loloatin B has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: The compound is studied for its antimicrobial properties and its potential use in combating antibiotic-resistant bacteria.
Medicine: this compound is being investigated for its potential therapeutic applications, particularly as an antibiotic for treating infections caused by gram-positive bacteria.
Industry: The compound’s antimicrobial properties make it a candidate for use in various industrial applications, such as preservatives and disinfectants
作用機序
Loloatin B exerts its antimicrobial effects by targeting the bacterial cell membrane. It disrupts the integrity of the membrane, leading to cell lysis and death. The compound interacts with membrane lipids and proteins, causing increased permeability and leakage of cellular contents. This mechanism is similar to other antimicrobial peptides that target the cell membrane .
類似化合物との比較
Similar Compounds
Loloatin A: Shares a similar structure but differs in specific amino acid residues.
Loloatin C: Another variant with slight differences in the amino acid sequence.
Loloatin D: The least studied variant, with unique structural features.
Uniqueness of Loloatin B
This compound is unique due to its specific amino acid sequence, which imparts distinct antimicrobial properties. It is the most abundant variant produced by Brevibacillus laterosporus and has shown the highest potency against gram-positive bacteria compared to its analogs .
特性
分子式 |
C67H85N13O14 |
|---|---|
分子量 |
1296.5 g/mol |
IUPAC名 |
2-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-24,27-dibenzyl-3-[(4-hydroxyphenyl)methyl]-15-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]acetic acid |
InChI |
InChI=1S/C67H85N13O14/c1-37(2)29-47-59(86)78-53(32-41-23-25-43(81)26-24-41)67(94)80-28-14-22-54(80)65(92)77-49(31-40-17-9-6-10-18-40)61(88)73-48(30-39-15-7-5-8-16-39)60(87)75-51(34-55(69)82)62(89)76-52(35-56(83)84)63(90)74-50(33-42-36-70-45-20-12-11-19-44(42)45)64(91)79-57(38(3)4)66(93)71-46(21-13-27-68)58(85)72-47/h5-12,15-20,23-26,36-38,46-54,57,70,81H,13-14,21-22,27-35,68H2,1-4H3,(H2,69,82)(H,71,93)(H,72,85)(H,73,88)(H,74,90)(H,75,87)(H,76,89)(H,77,92)(H,78,86)(H,79,91)(H,83,84)/t46-,47-,48+,49-,50-,51-,52-,53+,54-,57-/m0/s1 |
InChIキー |
MIWBQDHORMXYDV-FLSVJYGXSA-N |
異性体SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CNC4=CC=CC=C43)CC(=O)O)CC(=O)N)CC5=CC=CC=C5)CC6=CC=CC=C6)CC7=CC=C(C=C7)O |
正規SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CNC4=CC=CC=C43)CC(=O)O)CC(=O)N)CC5=CC=CC=C5)CC6=CC=CC=C6)CC7=CC=C(C=C7)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



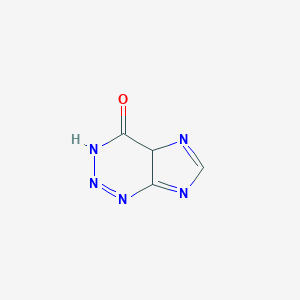

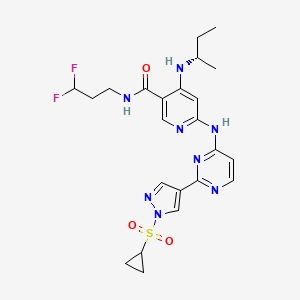

![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)
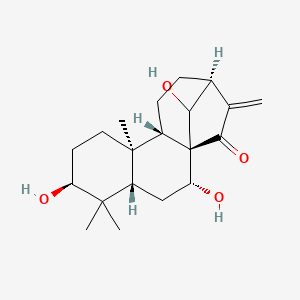


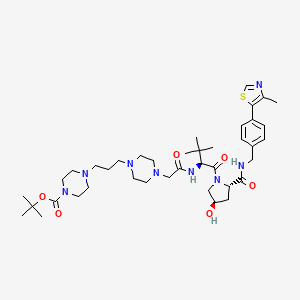
![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B15135959.png)
